1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin

Übersicht

Beschreibung

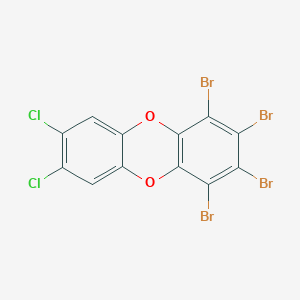

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin is a halogenated organic compound belonging to the family of polychlorinated dibenzodioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The molecular formula of this compound is C12H2Br4Cl2O2, and it has a molecular weight of 568.665 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective halogenation at the desired positions on the aromatic ring .

Industrial Production Methods

similar compounds are often produced through multi-step synthesis involving halogenation reactions under stringent conditions to minimize by-products and ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to less halogenated products.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized dioxin derivatives, while reduction can produce less halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Overview

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin (TBDD) is a halogenated organic compound that belongs to the family of dioxins. Its complex structure and chemical properties lead to various applications and significant research interest, particularly in toxicology and environmental science.

Toxicological Studies

TBDD is primarily studied for its toxicological effects. Research has shown that similar compounds in the dioxin family can cause severe health issues:

- Carcinogenicity : Studies have linked exposure to dioxins with increased cancer risk, particularly soft tissue sarcomas and lymphomas. For instance, the Seveso disaster in Italy highlighted the carcinogenic potential of dioxins when local populations were exposed to high levels of TCDD, a closely related compound .

- Developmental and Reproductive Toxicity : Animal studies indicate that exposure to dioxins can result in developmental defects and reproductive issues. For example, TCDD exposure during pregnancy has been shown to cause skeletal deformities and immune system impairments in offspring .

Environmental Monitoring

TBDD and its analogs are monitored in environmental samples due to their persistence and bioaccumulation potential. Research focuses on:

- Soil and Water Contamination : TBDD can be released into the environment through industrial processes and waste incineration. Its detection in soil and water is crucial for assessing environmental health risks .

- Food Chain Accumulation : The compound's ability to bioaccumulate raises concerns about food safety, as it can enter the food chain through contaminated water sources or agricultural practices .

Data Tables

Seveso Disaster (1976)

The Seveso disaster serves as a pivotal case study for understanding the effects of TCDD exposure on human health. Following an industrial accident, residents were exposed to high levels of dioxins:

- Health Outcomes : A follow-up study revealed increased incidences of liver cancer and hematological malignancies among those most exposed . The findings underscore the long-term health risks associated with dioxin exposure.

Occupational Exposure Studies

Research has been conducted on workers exposed to dioxins during manufacturing processes:

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate a cascade of molecular events leading to changes in gene expression. This can result in various biological effects, including disruption of endocrine functions and induction of toxic responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

1,2,3,4-Tetrachlorodibenzo-p-dioxin: Similar structure but with different halogenation pattern.

1,2,3,4-Tetrabromodibenzo-p-dioxin: Similar bromination but lacks chlorination.

Uniqueness

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical properties and biological activity. The presence of both bromine and chlorine atoms can affect its reactivity and interaction with biological systems, making it a valuable compound for specialized research applications .

Biologische Aktivität

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin (TBDD) is a member of the dioxin family, known for its complex structure and significant biological activity. This compound is particularly relevant in environmental toxicology and public health due to its persistence in the environment and potential health effects on humans and wildlife. This article reviews the biological activity of TBDD, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

TBDD is characterized by its brominated and chlorinated dioxin structure. The presence of multiple halogen atoms significantly influences its biological activity and toxicity.

- Chemical Formula : C12H4Br4Cl2O2

- Molecular Weight : 505.8 g/mol

The biological activity of TBDD is primarily mediated through the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression in response to environmental toxins. Upon binding to AhR, TBDD can induce various biological responses:

- Gene Expression : TBDD alters the expression of genes involved in xenobiotic metabolism, leading to increased production of cytochrome P450 enzymes.

- Cellular Effects : Activation of AhR can result in cellular proliferation, differentiation, and apoptosis depending on the context and concentration of exposure.

Toxicological Effects

The toxicological profile of TBDD includes a range of adverse effects observed in both laboratory studies and field investigations:

- Carcinogenicity : TBDD has been implicated in tumor promotion in animal studies. Its structural similarity to other dioxins suggests a potential for similar carcinogenic mechanisms.

- Endocrine Disruption : Evidence suggests that TBDD may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues.

- Immunotoxicity : Exposure to TBDD has been associated with alterations in immune function, including changes in cytokine production and immune cell populations.

Table 1: Summary of Toxicological Effects

Case Studies

Several case studies illustrate the impact of TBDD exposure on human health and the environment:

- Seveso Disaster (1976) : Following an industrial accident in Seveso, Italy, residents were exposed to high levels of TCDD and related compounds. Epidemiological studies revealed increased rates of certain cancers among exposed populations.

- Occupational Exposure : Studies on workers involved in the production of chlorinated compounds have shown elevated serum levels of TCDD congeners, including TBDD, correlating with increased cancer mortality rates.

Table 2: Summary of Case Studies

| Study Location | Year | Findings | References |

|---|---|---|---|

| Seveso, Italy | 1976 | Increased cancer rates post-exposure | |

| BASF AG Accident | 1991 | Elevated cancer mortality among exposed workers |

Research Findings

Recent studies have focused on understanding the dose-response relationships associated with TBDD exposure:

- Dose-Response Assessment : A novel framework was developed to assess the dose-response relationship for TBDD-induced liver tumors, identifying key quantifiable events that contribute to toxicity.

- Metabolomic Changes : Research indicates that exposure to TBDD leads to significant metabolic alterations affecting lipid metabolism and other biochemical pathways.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromo-7,8-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br4Cl2O2/c13-7-8(14)10(16)12-11(9(7)15)19-5-1-3(17)4(18)2-6(5)20-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWXRVGVVHTRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159177 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134974-39-3 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134974393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.